
1-棕榈酰-2-油酰-sn-甘油-3-磷酸乙醇胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE, also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, is a phospholipid commonly found in biological membranes. It consists of a glycerol backbone with a palmitic acid (16:0) at the sn-1 position and an oleic acid (18:1) at the sn-2 position, linked to a phosphoethanolamine head group. This compound plays a crucial role in membrane structure and function, contributing to the fluidity and dynamics of cellular membranes .
科学研究应用
1-棕榈酰-2-油酰-sn-甘油-3-PE 具有广泛的科学研究应用:
化学: 它用于研究脂质双层和膜动力学,提供对生物膜行为的见解。
生物学: 该化合物用于形成脂质体和其他基于脂质的递送系统,用于药物递送和基因治疗。
医学: 它在开发用于药物的基于脂质的制剂中发挥作用,增强治疗剂的生物利用度和稳定性。
作用机制
1-棕榈酰-2-油酰-sn-甘油-3-PE 通过整合到脂质双层中发挥其作用,影响膜的流动性和渗透性。它与膜蛋白和其他脂质相互作用,调节它们的结构和活性。 该化合物还可以通过作为磷脂酶等酶的底物来参与信号通路,磷脂酶会产生生物活性脂质介质 .
准备方法
合成路线和反应条件: 1-棕榈酰-2-油酰-sn-甘油-3-PE可以通过甘油与棕榈酸和油酸的酯化反应合成,随后将生成的二酰基甘油用磷酸乙醇胺磷酸化。 反应通常涉及使用二环己基碳二亚胺 (DCC) 和二甲氨基吡啶 (DMAP) 等催化剂来促进酯化过程 .
工业生产方法: 1-棕榈酰-2-油酰-sn-甘油-3-PE的工业生产涉及使用类似化学路线的大规模合成,但针对更高的产量和纯度进行了优化。 该过程包括严格的纯化步骤,如柱层析和重结晶,以确保最终产品符合行业标准 .
化学反应分析
反应类型: 1-棕榈酰-2-油酰-sn-甘油-3-PE 会发生各种化学反应,包括:
氧化: 不饱和的油酸部分会发生氧化,导致形成氢过氧化物和其他氧化产物。
水解: 化合物中的酯键可以被脂肪酶水解,导致释放游离脂肪酸和甘油磷酸乙醇胺。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和臭氧。
水解: 酶促水解通常使用脂肪酶在温和条件下进行。
取代: 取代反应通常需要亲核试剂和三乙胺等催化剂.
形成的主要产物:
氧化: 氢过氧化物和醛。
水解: 游离脂肪酸和甘油磷酸乙醇胺。
取代: 具有不同头部基团的修饰磷脂.
相似化合物的比较
类似化合物:
1-棕榈酰-2-油酰-sn-甘油-3-磷酸胆碱 (磷脂酰胆碱): 结构类似,但头部基团为胆碱而不是磷酸乙醇胺。
1-棕榈酰-2-油酰-sn-甘油-3-磷酸 (磷脂酸): 含有磷酸基团而不是磷酸乙醇胺。
1-棕榈酰-2-油酰-sn-甘油-3-磷酸丝氨酸 (磷脂酰丝氨酸): 具有丝氨酸头部基团而不是磷酸乙醇胺.
独特性: 1-棕榈酰-2-油酰-sn-甘油-3-PE 由于其特定的头部基团而具有独特性,它赋予了膜内独特的生化特性和相互作用。 它在调节膜动力学和参与信号通路中的作用使其区别于其他类似磷脂 .
属性
CAS 编号 |
26662-94-2 |
|---|---|
分子式 |
C39H76NO8P |
分子量 |
718.0 g/mol |
IUPAC 名称 |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1 |
InChI 键 |
FHQVHHIBKUMWTI-OTMQOFQLSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Key on ui other cas no. |
26662-94-2 |
物理描述 |
Solid |
同义词 |
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


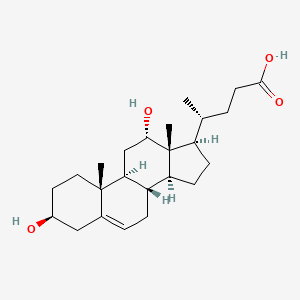
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B1235383.png)


![(3E,5Z,11Z,13Z)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1235391.png)

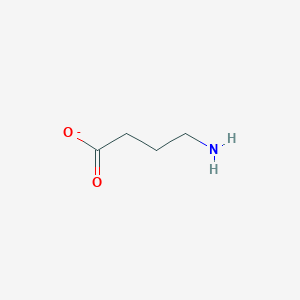
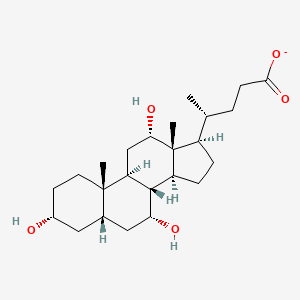
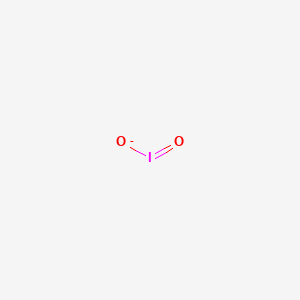


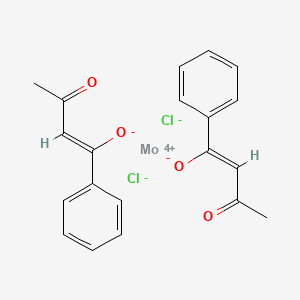
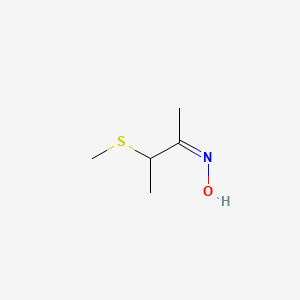
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)oxy)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235406.png)
